methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
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Overview
Description
Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is a complex organic compound that features a furan ring, a benzoate ester, and a cyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanoethenyl group: This step often involves a Knoevenagel condensation reaction between a furan aldehyde and a cyanoacetic ester in the presence of a base.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyano group can be reduced to an amine using hydrogenation or other reducing agents.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products
Oxidation: Furanones or other oxygenated derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The cyano group and the furan ring are likely involved in these interactions, potentially through hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{5-[(E)-2-(4-chlorophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
- Methyl 3-{5-[(E)-2-(4-fluorophenyl)-2-cyanoethenyl]furan-2-yl}benzoate
- Methyl 3-{5-[(E)-2-(4-methylphenyl)-2-cyanoethenyl]furan-2-yl}benzoate
Uniqueness
Methyl 3-{5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl}benzoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can be advantageous in certain applications, such as in the design of pharmaceuticals or materials with specific properties.
Properties
IUPAC Name |
methyl 3-[5-[(E)-2-(4-bromophenyl)-2-cyanoethenyl]furan-2-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrNO3/c1-25-21(24)16-4-2-3-15(11-16)20-10-9-19(26-20)12-17(13-23)14-5-7-18(22)8-6-14/h2-12H,1H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLVZLGGVRIKJF-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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